N-cyclopentyl-1-[3-(difluoromethoxy)benzoyl]azetidine-3-sulfonamide
Description
N-cyclopentyl-1-[3-(difluoromethoxy)benzoyl]azetidine-3-sulfonamide is a complex organic compound characterized by the presence of a cyclopentyl group, a difluoromethoxybenzoyl moiety, and an azetidine-3-sulfonamide structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Properties
IUPAC Name |
N-cyclopentyl-1-[3-(difluoromethoxy)benzoyl]azetidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O4S/c17-16(18)24-13-7-3-4-11(8-13)15(21)20-9-14(10-20)25(22,23)19-12-5-1-2-6-12/h3-4,7-8,12,14,16,19H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDZNCYSZFTJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[3-(difluoromethoxy)benzoyl]azetidine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluoromethoxybenzoyl moiety: This can be achieved through the difluoromethylation of a benzoyl precursor using difluoromethylating agents.
Cyclopentyl group introduction: The cyclopentyl group can be introduced via a cyclization reaction involving a suitable cyclopentane derivative.
Azetidine ring formation: The azetidine ring is formed through a cyclization reaction involving appropriate nitrogen-containing precursors.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[3-(difluoromethoxy)benzoyl]azetidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-cyclopentyl-1-[3-(difluoromethoxy)benzoyl]azetidine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Chemical Research: The compound serves as a model for studying difluoromethylation and sulfonylation reactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[3-(difluoromethoxy)benzoyl]azetidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxybenzoyl moiety may play a crucial role in binding to these targets, while the sulfonamide group can modulate the compound’s activity and selectivity . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-1-[3-(trifluoromethoxy)benzoyl]azetidine-3-sulfonamide: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
N-cyclopentyl-1-[3-(methoxy)benzoyl]azetidine-3-sulfonamide: Contains a methoxy group instead of difluoromethoxy.
N-cyclopentyl-1-[3-(chloromethoxy)benzoyl]azetidine-3-sulfonamide: Features a chloromethoxy group.
Uniqueness
N-cyclopentyl-1-[3-(difluoromethoxy)benzoyl]azetidine-3-sulfonamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
